Cas no 2287058-45-9 (3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid)

3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-6747338
- 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
- 1-[(benzyloxy)carbonyl]-3-(methoxymethyl)piperidine-3-carboxylic acid
- 2287058-45-9
-
- インチ: 1S/C16H21NO5/c1-21-12-16(14(18)19)8-5-9-17(11-16)15(20)22-10-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12H2,1H3,(H,18,19)
- InChIKey: IYDZXEUATLHUCH-UHFFFAOYSA-N
- ほほえんだ: O(C)CC1(C(=O)O)CN(C(=O)OCC2C=CC=CC=2)CCC1
計算された属性
- せいみつぶんしりょう: 307.14197277g/mol
- どういたいしつりょう: 307.14197277g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 394
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 76.1Ų
3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6747338-1.0g |
1-[(benzyloxy)carbonyl]-3-(methoxymethyl)piperidine-3-carboxylic acid |
2287058-45-9 | 95.0% | 1.0g |
$1043.0 | 2025-03-13 | |
Enamine | EN300-6747338-10.0g |
1-[(benzyloxy)carbonyl]-3-(methoxymethyl)piperidine-3-carboxylic acid |
2287058-45-9 | 95.0% | 10.0g |
$4483.0 | 2025-03-13 | |
Enamine | EN300-6747338-0.25g |
1-[(benzyloxy)carbonyl]-3-(methoxymethyl)piperidine-3-carboxylic acid |
2287058-45-9 | 95.0% | 0.25g |
$959.0 | 2025-03-13 | |
Enamine | EN300-6747338-0.05g |
1-[(benzyloxy)carbonyl]-3-(methoxymethyl)piperidine-3-carboxylic acid |
2287058-45-9 | 95.0% | 0.05g |
$876.0 | 2025-03-13 | |
Enamine | EN300-6747338-0.5g |
1-[(benzyloxy)carbonyl]-3-(methoxymethyl)piperidine-3-carboxylic acid |
2287058-45-9 | 95.0% | 0.5g |
$1001.0 | 2025-03-13 | |
Enamine | EN300-6747338-5.0g |
1-[(benzyloxy)carbonyl]-3-(methoxymethyl)piperidine-3-carboxylic acid |
2287058-45-9 | 95.0% | 5.0g |
$3023.0 | 2025-03-13 | |
Enamine | EN300-6747338-2.5g |
1-[(benzyloxy)carbonyl]-3-(methoxymethyl)piperidine-3-carboxylic acid |
2287058-45-9 | 95.0% | 2.5g |
$2043.0 | 2025-03-13 | |
Enamine | EN300-6747338-0.1g |
1-[(benzyloxy)carbonyl]-3-(methoxymethyl)piperidine-3-carboxylic acid |
2287058-45-9 | 95.0% | 0.1g |
$917.0 | 2025-03-13 |
3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid 関連文献
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acidに関する追加情報
Introduction to 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid (CAS No. 2287058-45-9)
3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid, identified by the CAS number 2287058-45-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class, which is well-documented for its versatile applications in drug development due to its structural flexibility and ability to interact with biological targets. The presence of functional groups such as the methoxymethyl (MOM) group and the phenylmethoxycarbonyl (Pmc) moiety enhances its utility in synthetic chemistry, particularly in the preparation of peptidomimetics and protease inhibitors.
The structure of 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid features a piperidine ring substituted at the 1-position with a phenylmethoxycarbonyl group and at the 3-position with a methoxymethyl group. This arrangement not only contributes to its solubility and stability but also allows for further derivatization, making it a valuable intermediate in the synthesis of more complex molecules. The compound's molecular formula, C₁₅H₂₁NO₅, reflects its relatively high molecular weight, which is typical for pharmacologically active entities designed to exhibit prolonged biological activity.
In recent years, there has been a growing interest in developing novel therapeutic agents that target neurological disorders, infectious diseases, and cancer. The piperidine scaffold is particularly relevant in this context, as it is a common motif in drugs that modulate neurotransmitter systems and inhibit key enzymes involved in pathogenic processes. For instance, derivatives of piperidine have been explored as potential treatments for Alzheimer's disease, Parkinson's disease, and HIV protease inhibition. The chemical properties of 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid make it a promising candidate for further investigation in these areas.
One of the most compelling aspects of this compound is its potential as a building block for peptidomimetics. Peptidomimetics are designed to mimic the biological activity of natural peptides while avoiding their limitations, such as rapid degradation by proteases or poor oral bioavailability. The MOM group in the molecule enhances its stability against hydrolysis, whereas the Pmc group provides a site for further functionalization via deprotection reactions. These features make it an attractive starting point for synthesizing novel compounds that could have applications in drug discovery.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and pharmacokinetic properties of molecules like 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid before conducting expensive wet-lab experiments. Molecular docking studies have suggested that this compound could interact with various biological targets, including enzymes and receptors involved in inflammation and pain signaling. These predictions are supported by experimental data from related compounds, which have shown promising results in preclinical studies.
The synthesis of 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on a halogenated piperidine precursor followed by protection-deprotection strategies to introduce the MOM and Pmc groups. Advances in green chemistry have also influenced these synthetic pathways, with efforts focused on minimizing waste and improving atom economy.
In conclusion, 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid (CAS No. 2287058-45-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and chemical properties position it as a valuable intermediate for the development of novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development efforts aimed at addressing some of the most pressing medical challenges today.
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